molecular formula C19H20F2N4O2 B2505038 N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235632-80-0

N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2505038
CAS RN: 1235632-80-0
M. Wt: 374.392
InChI Key: MNYLLJRLYKBUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves the formation of amide bonds and the introduction of aromatic and heterocyclic rings. For example, the synthesis of fentanyl analogs involves the creation of a piperidine ring attached to a phenyl group, as well as the formation of an amide bond . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate difluorophenyl and pyridinyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal the importance of the piperidine ring and its protonation state, which is likely to be a key feature in the structure of "this compound" as well. The presence of difluorophenyl and pyridinyl groups would contribute to the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of amide groups and aromatic rings. The amide group can participate in hydrogen bonding, which can affect the compound's reactivity and interaction with biological targets . The difluorophenyl group may also affect the electron density and reactivity of the molecule, potentially leading to unique chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, vibrational spectroscopy has been used to study the vibrational wavenumbers of similar compounds, which can provide information about the stability and electronic properties of the molecule . The presence of the difluorophenyl and pyridinyl groups in "this compound" would likely influence its vibrational spectra, as well as its molecular orbitals and electrostatic potential, which are important for understanding its reactivity and interactions with other molecules .

Scientific Research Applications

Eco-Friendly Polymer Synthesis

The study by Yamaguchi et al. (2018) discusses an eco-friendly synthesis method for ionic high-molecular-weight polymers using a reaction involving a Zincke salt, which results in polymers with unique properties due to π-conjugation system expansion along the polymer chain. This method highlights a sustainable approach to polymer synthesis with potential applications in materials science (Yamaguchi, Tanaka, & Wang, 2018).

Molecular Interaction Studies

Research by Shim et al. (2002) investigates the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor. This study provides insights into the structure-activity relationships and could be relevant for understanding how similar compounds might interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Advancements in Organic Synthesis

A study by Chen et al. (2023) showcases the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions, demonstrating the potential of similar compounds in facilitating complex organic synthesis processes (Chen, Li, Xu, & Ma, 2023).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-4-5-16(15(21)11-14)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLLJRLYKBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.